(2S)-2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide
Overview
Description
(2S)-2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide is a chemical compound that features an amino group, an imidazole ring, and a methylated amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and imidazole derivatives.
Coupling Reaction: The amino group of the amino acid is protected, and the imidazole derivative is coupled to the amino acid using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIEA (N,N-diisopropylethylamine).
Deprotection: The protecting group on the amino group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized imidazole derivatives, reduced amines, and substituted imidazole compounds.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of heterocyclic compounds and peptides.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor studies. It is also used in the development of biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent and in cancer research.
Industry
In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can bind to receptor sites, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-Ethyl-3-(hydroxymethyl)-4-(1-methyl-1H-imidazol-5-yl)butanoic Acid Sodium Salt: This compound features a similar imidazole ring but differs in its side chain structure.
(E)-1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime: This compound has a similar imidazole ring but contains additional hydroxyl groups and an oxime functional group.
Uniqueness
(2S)-2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide is unique due to its specific combination of an amino group, an imidazole ring, and a methylated amide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)-N-methylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-9-7(12)6(8)2-5-3-10-4-11-5/h3-4,6H,2,8H2,1H3,(H,9,12)(H,10,11)/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNRTJJZMZGFEH-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CN=CN1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@H](CC1=CN=CN1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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